molecular formula C10H10ClN3O2 B12982428 2-Chloro-8-isopropylimidazo[1,2-b]pyridazine-7-carboxylic acid

2-Chloro-8-isopropylimidazo[1,2-b]pyridazine-7-carboxylic acid

Cat. No.: B12982428
M. Wt: 239.66 g/mol
InChI Key: ISRMVGVHXHFGFP-UHFFFAOYSA-N
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Description

2-Chloro-8-isopropylimidazo[1,2-b]pyridazine-7-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research. The unique structure of this compound makes it a valuable scaffold for the development of new therapeutic agents.

Preparation Methods

The synthesis of 2-Chloro-8-isopropylimidazo[1,2-b]pyridazine-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of transition metal catalysis, metal-free oxidation, and photocatalysis strategies . Industrial production methods may involve multi-step synthesis processes that ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-Chloro-8-isopropylimidazo[1,2-b]pyridazine-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by metal-free oxidation strategies.

    Reduction: Specific reducing agents can be used to modify the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the chloro and isopropyl positions.

Common reagents and conditions used in these reactions include transition metal catalysts, oxidizing agents, and specific solvents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Chloro-8-isopropylimidazo[1,2-b]pyridazine-7-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a scaffold for the development of new drugs targeting various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-8-isopropylimidazo[1,2-b]pyridazine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential for understanding its full potential in therapeutic applications.

Comparison with Similar Compounds

2-Chloro-8-isopropylimidazo[1,2-b]pyridazine-7-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H10ClN3O2

Molecular Weight

239.66 g/mol

IUPAC Name

2-chloro-8-propan-2-ylimidazo[1,2-b]pyridazine-7-carboxylic acid

InChI

InChI=1S/C10H10ClN3O2/c1-5(2)8-6(10(15)16)3-12-14-4-7(11)13-9(8)14/h3-5H,1-2H3,(H,15,16)

InChI Key

ISRMVGVHXHFGFP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=NN2C1=NC(=C2)Cl)C(=O)O

Origin of Product

United States

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